

# 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid chemical properties

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## Compound of Interest

Compound Name: 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

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An In-Depth Technical Guide to 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

## Introduction

Welcome to a comprehensive technical guide on **2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid**. This document is designed for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this heterocyclic compound. The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active agents.<sup>[1][2]</sup> The specific molecule, **2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid**, combines the privileged phenylthiazole scaffold with a carboxylic acid moiety, making it a highly valuable building block for creating non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and other potential therapeutics.<sup>[3][4][5]</sup>

This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide not just the "what" but the "why"—exploring the causal relationships in its synthesis, the logic behind its characterization, and its potential in modern drug discovery. We will delve into its physicochemical properties, a robust synthetic protocol, detailed spectroscopic analysis, and critical safety considerations.

## Chemical Identity and Physicochemical Properties

**2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid** is a solid organic compound characterized by a central thiazole ring substituted at positions 2, 4, and 5. The phenyl group at position 2 and the

acetic acid moiety at position 4 are key features that dictate its chemical reactivity and biological potential.

## Core Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, from reaction solvent selection to purification and formulation.

Property	Value	Source(s)
CAS Number	101736-22-5	[6][7][8][9][10]
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>2</sub> S	[6][7]
Molecular Weight	233.29 g/mol	[6][7]
Melting Point	135-137 °C	[7]
Boiling Point (Predicted)	435.1 ± 37.0 °C	[7]
Density (Predicted)	1.287 ± 0.06 g/cm <sup>3</sup>	[7]
pKa (Predicted)	4.44 ± 0.10	[7]
Appearance	Solid	

## Chemical Structure

The structural arrangement of the molecule is the foundation of its properties. The diagram below illustrates the connectivity of the phenyl, methyl, and acetic acid groups to the thiazole core.

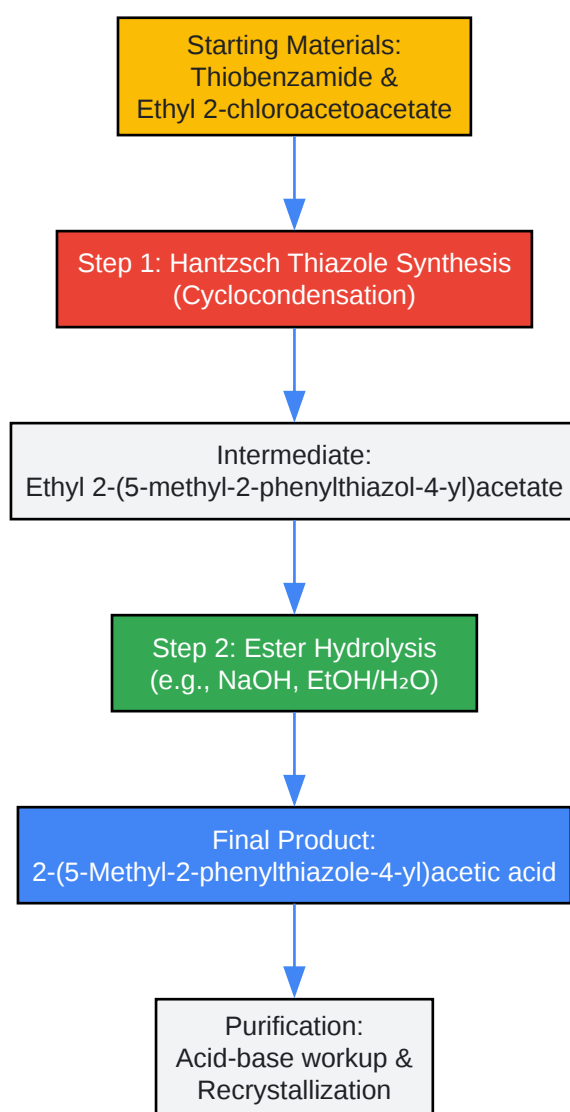
Caption: Chemical structure of **2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid**.

## Synthesis and Purification

The synthesis of **2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid** can be efficiently achieved via a Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This is followed by ester hydrolysis to yield the final carboxylic acid.

## Synthetic Pathway Overview

The workflow begins with the reaction of thiobenzamide with a halo-ketone intermediate, ethyl 2-chloroacetoacetate, to form the thiazole ring. The resulting ester is then hydrolyzed under basic conditions to produce the target acid.



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Caption: Workflow for the synthesis of the target compound.

## Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checks and expected outcomes to ensure the reaction is proceeding as intended before moving to the next stage.

### Step 1: Synthesis of Ethyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate

- **Reagent Preparation:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiobenzamide (10 mmol) in 100 mL of absolute ethanol.
- **Initiation of Reaction:** To the stirred solution, add ethyl 2-chloroacetoacetate (11 mmol, 1.1 equivalents). The slight excess of the chloro-ester ensures complete consumption of the thiobenzamide.
- **Reaction Execution:** Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
  - **Causality:** The elevated temperature provides the necessary activation energy for the nucleophilic attack of the sulfur atom of thiobenzamide on the electrophilic carbon of the chloro-ester, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
- **Monitoring:** Track the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the thiobenzamide spot and the appearance of a new, higher R<sub>f</sub> product spot indicates completion.
- **Workup:** After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with 1M sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.

### Step 2: Hydrolysis to **2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid**

- **Reagent Preparation:** Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol (80 mL) and water (20 mL). Add sodium hydroxide (20 mmol, 2 equivalents) to the solution.
- **Reaction Execution:** Heat the mixture to reflux for 2-3 hours.
  - **Causality:** The hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This saponification reaction cleaves the ester bond, forming the

sodium salt of the carboxylic acid.

- **Monitoring:** Monitor the reaction via TLC until the ester spot is completely consumed.
- **Workup and Isolation:** Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
- **Acidification:** Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 2M hydrochloric acid. A precipitate of the target carboxylic acid should form.
  - **Trustworthiness:** The formation of a precipitate upon acidification is a strong visual confirmation that the hydrolysis was successful and the desired water-insoluble acid has been generated from its soluble salt form.
- **Purification:** Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, recrystallize the crude product from an appropriate solvent system, such as ethanol/water.

## Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The following data are predicted based on the known effects of the functional groups present in the molecule.

Technique	Predicted Observations
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Phenyl Protons: Multiplets in the range of <math>\delta</math> 7.4-8.0 ppm. Protons ortho to the thiazole ring will likely be further downfield.</li><li>- Methylene Protons (-CH<sub>2</sub>-): A singlet around <math>\delta</math> 3.7-3.9 ppm.</li><li>- Methyl Protons (-CH<sub>3</sub>): A singlet around <math>\delta</math> 2.4-2.6 ppm.</li><li>- Carboxylic Acid Proton (-COOH): A broad singlet, typically <math>&gt; \delta</math> 10 ppm, which is exchangeable with D<sub>2</sub>O.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl Carbon (-COOH): Signal expected around <math>\delta</math> 170-175 ppm.</li><li>- Thiazole Carbons: C2 (attached to phenyl) <math>\sim</math>165-170 ppm; C4 <math>\sim</math>145-150 ppm; C5 <math>\sim</math>125-130 ppm.</li><li>- Phenyl Carbons: Signals in the aromatic region, <math>\delta</math> 125-135 ppm.</li><li>- Methylene Carbon (-CH<sub>2</sub>-): Signal around <math>\delta</math> 30-35 ppm.</li><li>- Methyl Carbon (-CH<sub>3</sub>): Signal around <math>\delta</math> 10-15 ppm.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm<sup>-1</sup>.<a href="#">[11]</a></li><li>- C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm<sup>-1</sup>.<a href="#">[11]</a></li><li>- C=N and C=C Stretches (Thiazole/Aromatic): Medium to strong bands in the 1450-1610 cm<sup>-1</sup> region.</li><li>- C-H Stretches (Aromatic/Alkyl): Signals just above and below 3000 cm<sup>-1</sup>.</li></ul>
Mass Spectrometry (EI)	<ul style="list-style-type: none"><li>- Molecular Ion (M<sup>+</sup>): A peak at m/z = 233.</li><li>- Key Fragment: A prominent peak at m/z = 188, corresponding to the loss of the carboxyl group (-COOH, 45 Da).</li></ul>

## Applications and Research Interest

The true value of **2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid** lies in its potential as a molecular scaffold in drug discovery.

- **Anti-inflammatory Agents:** The acetic acid side chain is a classic pharmacophore found in many NSAIDs (e.g., Diclofenac, Indomethacin). Research has shown that attaching this moiety to various heterocyclic cores, including phenylthiazoles, can yield potent anti-inflammatory and analgesic agents with potentially reduced ulcerogenicity compared to standards.[\[3\]](#)[\[5\]](#)
- **Antifungal Drug Development:** The 2-phenylthiazole core is present in approved antifungal drugs like isavuconazole.[\[4\]](#) This scaffold is known to target fungal enzymes such as lanosterol 14 $\alpha$ -demethylase (CYP51).[\[4\]](#) The carboxylic acid handle on this molecule allows for its elaboration into more complex derivatives to explore new antifungal candidates.
- **Anticancer Research:** Thiazole derivatives have been extensively investigated for their anticancer properties, demonstrating activities against various cancer cell lines.[\[2\]](#)[\[12\]](#) This compound can serve as a starting point for synthesizing novel amide or ester derivatives to screen for cytotoxic effects.

## Safety and Handling

As with any laboratory chemical, proper handling is paramount. The safety information is derived from data sheets for the compound and structurally related carboxylic acids.[\[6\]](#)[\[13\]](#)[\[14\]](#)

Hazard Category	GHS Information
Pictograms	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6][15] H319: Causes serious eye irritation.[6][15] H335: May cause respiratory irritation.[6][15]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6][15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[15] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[15] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][15]

## Handling and Storage Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[13] Keep the container tightly sealed.
- Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.

## Conclusion



**2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid** is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and the proven biological relevance of its structural motifs make it an attractive starting point for developing next-generation therapeutics. This guide has provided the in-depth technical knowledge required to confidently handle, synthesize, and utilize this compound in a research and development setting.

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